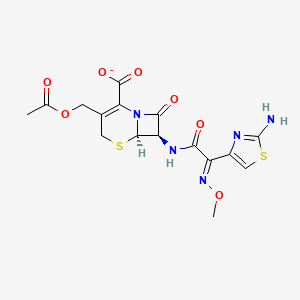![molecular formula C22H22N6 B1240601 1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1240601.png)
1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine, a pyrazolo[3,4-d]pyrimidine derivative, has shown significant antiviral activity, particularly against human enteroviruses like coxsackieviruses. It has demonstrated high effectiveness in inhibiting enterovirus replication at nanomolar concentrations, highlighting its potential as an antiviral agent. The antiviral activity is influenced by structural features, such as the phenyl group and the hydrophobic diarylmethyl group at the piperazine, and certain derivatives exhibit high activity against specific viruses with minimal cytotoxic effects (Chern et al., 2004).
Structural Analysis
The structure and bonding patterns of various pyrazolo[3,4-d]pyrimidine derivatives have been analyzed, revealing interesting insights into their crystalline forms and hydrogen bonding. This analysis is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Trilleras et al., 2008).
Synthesis Techniques
Research into the synthesis methods of pyrazolo[3,4-d]pyrimidines has been ongoing, with various techniques developed to create these compounds. These methods are essential for producing these chemicals for further study and potential applications (Schmidt & Druey, 1956).
Imaging and Diagnostic Applications
Some pyrazolo[3,4-d]pyrimidine derivatives have been explored for their use in medical imaging, particularly in PET scans for mapping specific receptors in the brain. This application demonstrates the potential of these compounds in diagnostics and neuroscientific research (Zhou et al., 2014).
Anticancer Activity
Certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer properties. For instance, specific compounds have demonstrated significant inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).
Antibacterial Properties
Research has also shown that pyrazolo[3,4-d]pyrimidine derivatives can have substantial antibacterial effects. Their efficacy against a range of pathogenic bacteria highlights their potential as antibacterial agents (Beyzaei et al., 2017).
Eigenschaften
Produktname |
1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine |
|---|---|
Molekularformel |
C22H22N6 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-benzyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-28-22-20(15-25-28)21(23-17-24-22)27-13-11-26(12-14-27)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
InChI-Schlüssel |
OBNJYHVKQLPHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)
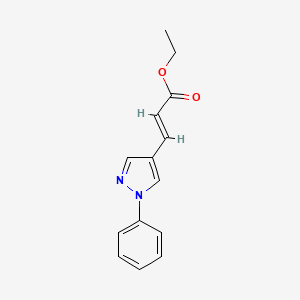



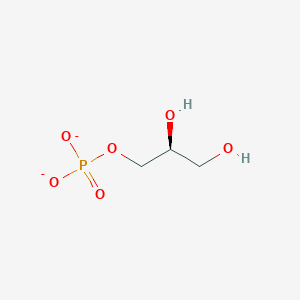
![4-[[5-(4-Fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile](/img/structure/B1240530.png)


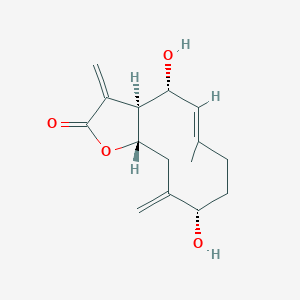
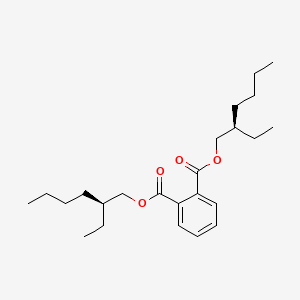
![(3S,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1240540.png)
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide](/img/structure/B1240543.png)
